

Sulfo-Cy7.5 NHS Ester: A Technical Guide to Water Solubility and Application

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Compound of Interest

Compound Name: **Sulfo-Cy7.5 NHS ester**

Cat. No.: **B15553915**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the water solubility, stability, and practical application of **Sulfo-Cy7.5 NHS ester**, a near-infrared (NIR) fluorescent dye crucial for labeling biomolecules. This document offers detailed experimental protocols and visual workflows to empower researchers in the fields of bio-conjugation, in vivo imaging, and drug development.

Core Properties and Water Solubility

Sulfo-Cy7.5 NHS ester is a hydrophilic cyanine dye specifically engineered for enhanced water solubility, a critical feature for bioconjugation reactions that are typically performed in aqueous environments. The inclusion of sulfonate groups significantly improves its solubility in water and common biological buffers compared to its non-sulfonated counterparts.^{[1][2][3][4][5]} While many suppliers describe its solubility as "good in water," precise quantitative values for saturation in aqueous buffers are not consistently published.^{[2][3][6]} However, practical concentrations for labeling reactions are readily achievable.

The dye is also soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).^{[2][3][6]}

Quantitative Solubility Data

While the exact saturation point in aqueous buffers is not widely reported, a clear solution of at least 1.25 mg/mL can be achieved in a mixed solvent system, indicating a high degree of solubility.^[7] The table below summarizes the available information on the solubility of **Sulfo-Cy7.5 NHS ester**.

Solvent/System	Reported Solubility	Notes	Source(s)
Water	"Good" / "Water-soluble" / "Hydrophilic"	The presence of sulfonate groups ensures high water solubility, which is advantageous for labeling delicate proteins prone to denaturation. ^{[2][3][4]} ^[5]	^{[1][2][3][4][6]}
DMSO, DMF	"Soluble" / "Good"	Can be used to prepare concentrated stock solutions before dilution in aqueous reaction buffers.	^{[2][3][6]}
DMSO/PEG300/Tween n-80/Saline	≥ 1.25 mg/mL (1.13 mM)	This formulation yields a clear solution, though the saturation point is not specified.	^[7] ^[7]

Stability and pH Dependence

A critical factor governing the use of **Sulfo-Cy7.5 NHS ester** in aqueous solutions is its stability, which is highly dependent on pH. The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis, a reaction that competes with the desired conjugation to primary amines. The rate of this hydrolysis is significantly accelerated at higher pH values.

- At acidic to neutral pH (pH 4.5-7.2): The NHS ester is relatively stable, making this pH range suitable for the activation step if using a two-step crosslinking procedure with EDC.^[8]

- At physiological to slightly basic pH (pH 7.2-8.5): This is the optimal range for the reaction with primary amines (e.g., the side chain of lysine residues in proteins).[8][9]
- At higher pH (above 8.5): The rate of hydrolysis increases dramatically, reducing the efficiency of the labeling reaction.[1][8][9]

The half-life of NHS esters in aqueous solutions illustrates this pH dependency:

- pH 7: 4-5 hours[1][8]
- pH 8: 1 hour[1][8]
- pH 8.6: 10 minutes[1][8]

Due to this inherent instability in aqueous media, it is imperative to prepare fresh solutions of **Sulfo-Cy7.5 NHS ester** immediately before use.

Experimental Protocols

Preparation of a Concentrated Stock Solution in an Organic Solvent

For precise and reproducible dilutions, it is recommended to first prepare a concentrated stock solution of **Sulfo-Cy7.5 NHS ester** in anhydrous DMSO or DMF.

Materials:

- **Sulfo-Cy7.5 NHS ester** (lyophilized powder)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Vortex mixer
- Microcentrifuge

Procedure:

- Allow the vial of **Sulfo-Cy7.5 NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.
- Add a precise volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
- Vortex the vial thoroughly until the dye is completely dissolved.
- Briefly centrifuge the vial to collect the solution at the bottom.
- This stock solution should be used immediately. For short-term storage, it can be kept at -20°C for up to two weeks, protected from light and moisture.[\[10\]](#) Avoid repeated freeze-thaw cycles.[\[10\]](#)

General Protocol for Protein Labeling in Aqueous Buffer

This protocol describes a typical procedure for labeling a protein with **Sulfo-Cy7.5 NHS ester**. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.

Materials:

- Protein to be labeled in a suitable amine-free buffer (e.g., 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4)
- **Sulfo-Cy7.5 NHS ester** stock solution (from Protocol 1)
- Reaction buffer (0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5)[\[9\]](#)[\[11\]](#)
- Purification column (e.g., gel filtration or dialysis cassette) to remove unconjugated dye.

Procedure:

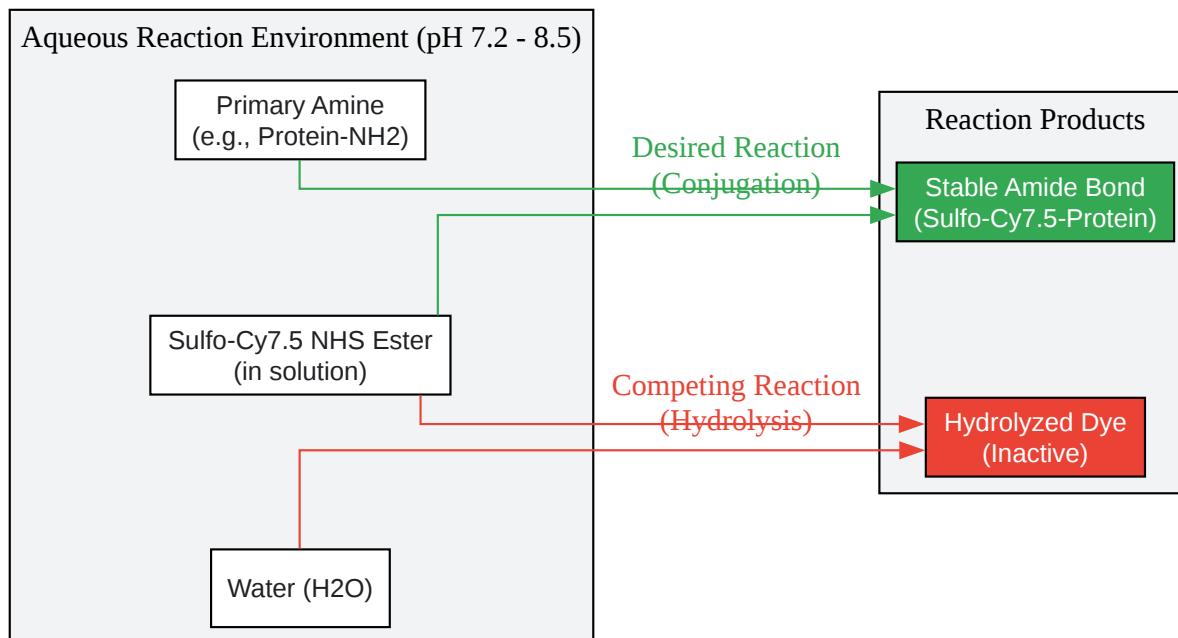
- Prepare the Protein Solution:
 - Ensure the protein solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), as these will compete for reaction with the NHS ester. If necessary, dialyze the protein against 1X PBS.

- Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[9][11] The optimal protein concentration is typically between 2-10 mg/mL.[10]
- Perform the Conjugation Reaction:
 - Calculate the required volume of the **Sulfo-Cy7.5 NHS ester** stock solution to achieve the desired molar excess. A starting point of a 10-fold molar excess of dye to protein is often recommended.[12]
 - Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing. The volume of the added organic solvent should ideally not exceed 10% of the total reaction volume.[12]
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[8]
- Purify the Conjugate:
 - Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., 1X PBS).
- Characterize the Conjugate:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).

Visualizing Key Processes

Logical Relationship of Sulfo-Cy7.5 NHS Ester in Aqueous Solution

The following diagram illustrates the competing reactions of **Sulfo-Cy7.5 NHS ester** in an aqueous buffer containing a primary amine.

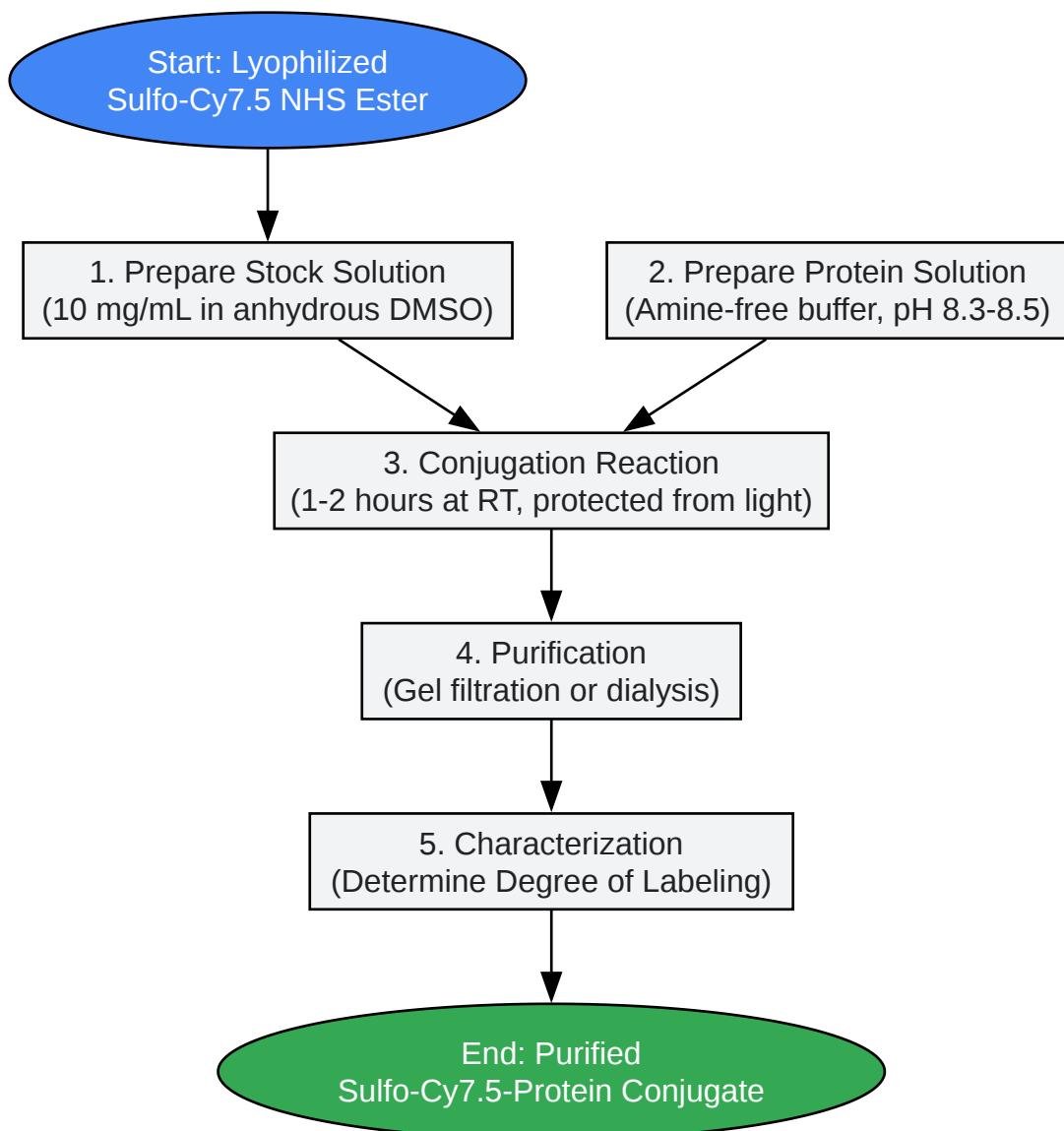


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Caption: Competing reactions of **Sulfo-Cy7.5 NHS ester**.

Experimental Workflow for Protein Labeling

This diagram outlines the sequential steps for successfully labeling a protein with **Sulfo-Cy7.5 NHS ester**.

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Caption: Workflow for protein labeling with **Sulfo-Cy7.5 NHS ester**.

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